

Application Note: Quantification of Tetrahydrolinalool Using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Tetrahydrolinalool*

Cat. No.: *B1194170*

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Introduction

Tetrahydrolinalool (3,7-Dimethyl-3-octanol) is a saturated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants.^{[1][2]} Due to its stability and pleasant, floral, linalool-like aroma, it is widely used as a fragrance ingredient in cosmetics, household products, and fine fragrances.^[2] Accurate quantification of **tetrahydrolinalool** is essential for quality control in raw materials and finished products, as well as in the study of essential oil composition and fragrance stability. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **tetrahydrolinalool** within complex matrices.^{[3][4]} This method offers excellent sensitivity, specificity, and reliability.^[4]

This document provides a comprehensive protocol for the quantitative analysis of **tetrahydrolinalool**, detailing sample preparation, instrument parameters, and method validation procedures suitable for researchers and quality control professionals.

Experimental Protocol

1. Principle

This method utilizes gas chromatography (GC) to separate **tetrahydrolinalool** from other components in a sample matrix based on its volatility and interaction with a stationary phase.^[5]

The separated compound then enters a mass spectrometer (MS), where it is ionized by electron impact (EI), and the resulting fragments are detected.^[5] Quantification is achieved by comparing the peak area of a characteristic ion of **tetrahydrolinalool** to that of an internal standard, using a calibration curve generated from standards of known concentrations.

2. Reagents and Materials

- Solvent: Hexane or Dichloromethane (GC grade or equivalent)
- **Tetrahydrolinalool** analytical standard: (≥98% purity)
- Internal Standard (IS): e.g., Tetradecane or other suitable non-interfering compound (≥99% purity)
- Glassware: 10 mL volumetric flasks, autosampler vials (1.5 mL) with caps, micropipettes.

3. Instrumentation and Conditions

The following parameters serve as a guideline and may require optimization for the specific instrument used.

Parameter	Condition
Gas Chromatograph	Agilent 8890 GC or equivalent.[6]
Mass Spectrometer	Agilent 5977C MSD or equivalent.[6]
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[6]
Carrier Gas	Helium, constant flow rate of 1.0-1.2 mL/min.[6]
Injection Volume	1 µL.[5]
Injector Temperature	250 °C.[5][6]
Split Ratio	50:1 (adjustable based on sample concentration).[5][6]
Oven Program	Initial temperature 70 °C, hold for 2 minutes, ramp at 5 °C/min to 250 °C, hold for 5 minutes. [5][7]
Transfer Line Temp.	280 °C.[6]
Ion Source Temp.	230 °C.[5][6]
Ionization Mode	Electron Ionization (EI) at 70 eV.[5][8]
Mass Scan Range	40-300 amu.[6]
Solvent Delay	3-4 minutes.[6]
Quantifier Ion	m/z 73 (base peak).[9]
Qualifier Ions	m/z 55, 69, 129.[9]

4. Preparation of Solutions

- **Tetrahydrolinalool** Stock Standard (1000 µg/mL): Accurately weigh 100 mg of **tetrahydrolinalool** standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard (e.g., Tetradecane) into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the **Tetrahydrolinalool** Stock Standard to achieve a concentration range of approximately 1 to 100 µg/mL.^[10] Spike each calibration standard and a blank with the internal standard to a constant final concentration (e.g., 10 µg/mL).

5. Sample Preparation

Sample preparation should aim for a final concentration within the established calibration range.

- For Essential Oils or Fragrance Oils: Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.^[11] Add the internal standard to achieve the target concentration (e.g., 10 µg/mL). Dilute to the mark with hexane. A further dilution may be necessary depending on the expected concentration of **tetrahydrolinalool**.
- For Other Matrices: A suitable extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) may be required to isolate the analyte from the sample matrix. The final extract should be dissolved in hexane and spiked with the internal standard.

6. Data Analysis and Quantification

- Identification: Confirm the identity of **tetrahydrolinalool** in samples by comparing its retention time and mass spectrum to that of a pure standard. The mass spectrum should show the characteristic base peak at m/z 73.^[9]
- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the **tetrahydrolinalool** quantifier ion (m/z 73) to the peak area of the internal standard's quantifier ion against the concentration of **tetrahydrolinalool** for each calibration standard. The curve should have a correlation coefficient (r^2) of ≥ 0.999 .^[12]
- Quantification: Calculate the peak area ratio for the sample. Determine the concentration of **tetrahydrolinalool** in the prepared sample solution from the calibration curve.

- Final Concentration: Calculate the final concentration in the original sample using the following formula: Concentration (mg/g or %) = $(C_{\text{solution}} \times V \times D) / W$ Where:
 - C_{solution} = Concentration from calibration curve ($\mu\text{g/mL}$)
 - V = Final volume of the sample solution (mL)
 - D = Dilution factor
 - W = Initial weight of the sample (mg)

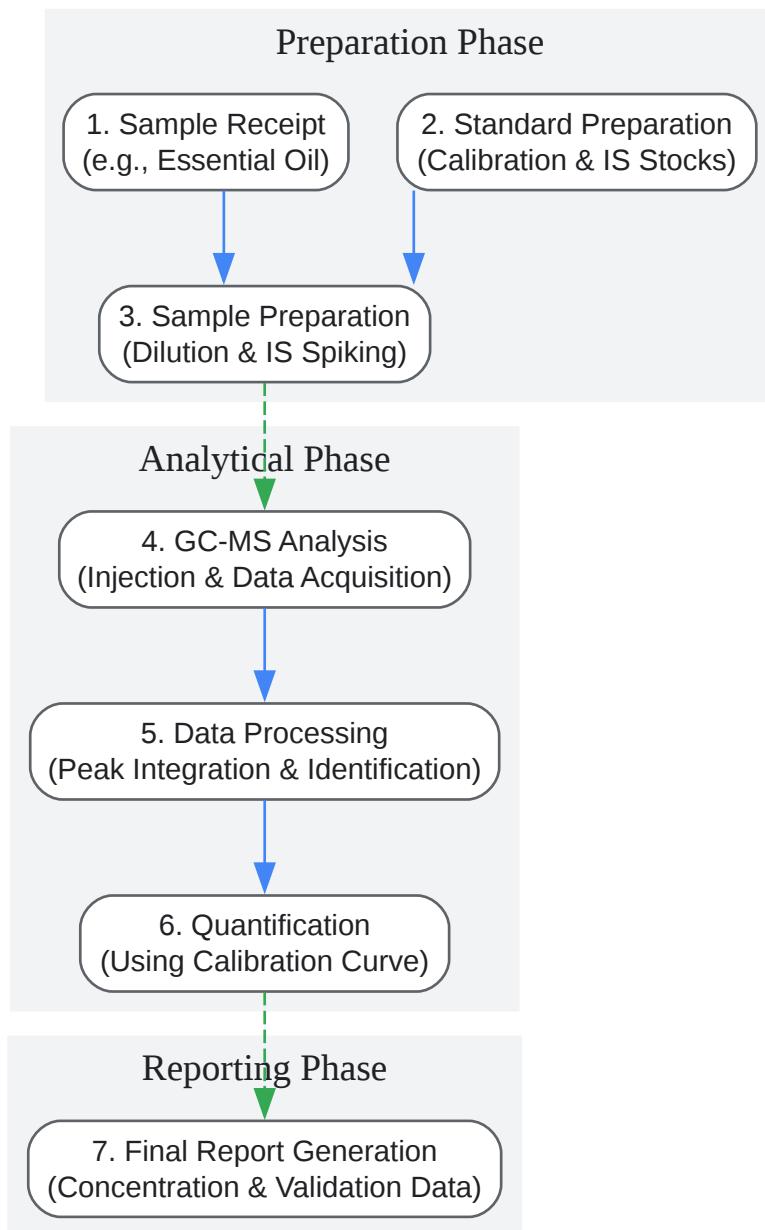
Method Validation Parameters

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or similar standards.[\[8\]](#)[\[12\]](#)

Validation Parameter	Acceptance Criteria	Description
Specificity	No interfering peaks at the retention time of the analyte and IS.[12]	The ability to unequivocally assess the analyte in the presence of other components.
Linearity & Range	Correlation coefficient (r^2) ≥ 0.999 .[12][13]	The range over which the method provides results directly proportional to concentration.
Accuracy	Recovery typically within 95-105%.[12]	Assessed by analyzing spiked samples at different concentration levels (low, mid, high).
Precision	RSD $\leq 5\%$ for repeatability (intra-day) and intermediate precision (inter-day).[12][13]	The closeness of agreement between a series of measurements from multiple samplings.
Limit of Detection (LOD)	Signal-to-Noise Ratio (S/N) ≥ 3 .[8][12]	The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)	Signal-to-Noise Ratio (S/N) ≥ 10 .[8][12]	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow

GC-MS Quantification Workflow for Tetrahydrolinalool

[Click to download full resolution via product page](#)GC-MS workflow for **Tetrahydrolinalool**.**Need Custom Synthesis?**

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